

A Comparative Guide to PROTAC-Mediated Degradation of CBP/p300: Alternatives to XYD198

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Compound of Interest		
Compound Name:	Boc-NHCH2-Ph-pyrimidine-NH2	
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The transcriptional coactivators CREB-binding protein (CBP) and its close homolog p300 are critical regulators of gene expression and have emerged as promising therapeutic targets in various cancers, including acute myeloid leukemia (AML) and prostate cancer. The use of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of CBP/p300 represents a novel and potent therapeutic strategy. This guide provides a comparative analysis of XYD198, a PROTAC utilizing the "Boc-NHCH2-Ph-pyrimidine-NH2" linker, and its alternatives for the targeted degradation of CBP/p300.

Performance Comparison of CBP/p300 Degraders

The following tables summarize the in vitro performance of XYD198 and several alternative PROTACs targeting CBP and p300. The data presented includes half-maximal inhibitory concentration (IC50) for cell viability and half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for the target proteins.

Table 1: Comparative Efficacy of CBP/p300 Degraders in Hematological Malignancy Cell Lines



Compoun d	Cell Line	IC50 (nM)	Target	DC50 (nM)	Dmax (%)	Treatment Time (h)
XYD198	MV4;11 (AML)	0.9	CBP/p300	ND	ND	72-120
MOLM-13 (AML)	47	CBP/p300	ND	ND	72-120	
MOLM-16 (AML)	5.5	CBP/p300	ND	ND	72-120	
XYD190	MV4;11 (AML)	ND	CBP/p300	ND	ND	ND
JET-209	RS4;11 (ALL)	0.1	СВР	0.05	>95	4
p300	0.2	>95	4			
MV4;11 (AML)	0.04	CBP/p300	ND	ND	ND	_
HL-60 (APL)	0.54	CBP/p300	ND	ND	ND	
MOLM-13 (AML)	2.3	CBP/p300	ND	ND	ND	_
dCBP-1	MM.1S (Multiple Myeloma)	ND	CBP/p300	<10	~100	6

ND: Not Determined

Table 2: Comparative Efficacy of CBP/p300 Degraders in Solid Tumor Cell Lines



Compoun d	Cell Line	IC50 (nM)	Target	DC50 (nM)	Dmax (%)	Treatment Time (h)
MJP6412	VCaP (Prostate)	ND	p300	1.6	ND	ND
СВР	1.2	ND	ND			
QC-182	SK-HEP-1 (Liver)	733	p300	93	ND	ND
JHH7 (Liver)	477	p300	ND	ND	ND	
JQAD-1	Kelly (Neuroblas toma)	ND	p300	ND	ND	16
CBPD-409	VCaP (Prostate)	1.2-2.0	CBP/p300	0.2-0.4	>95	24
LNCaP (Prostate)	1.2-2.0	CBP/p300	0.2-0.4	>95	24	
22Rv1 (Prostate)	1.2-2.0	CBP/p300	0.2-0.4	>95	24	_
BT-O2C	HAP1 (CML)	ND	p300	ND	Potent	24
СВР	Sparing	24				

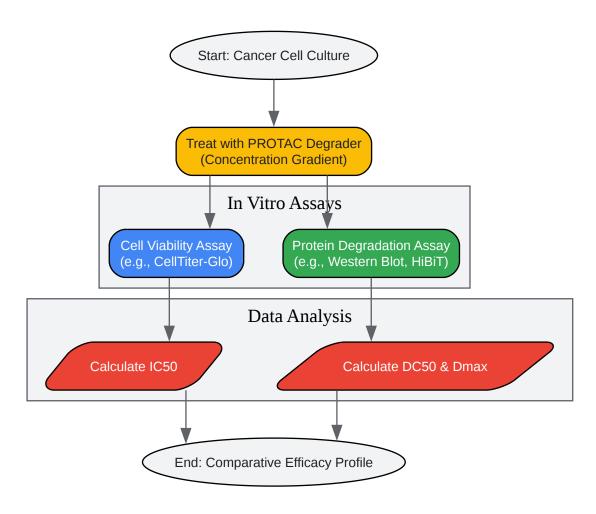
ND: Not Determined

Signaling Pathways and Mechanism of Action

CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene transcription by acetylating histones and other proteins. This acetylation leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of gene expression. In many cancers, the aberrant activity of CBP/p300 contributes to the expression of oncogenes.



PROTACs targeting CBP/p300 are heterobifunctional molecules. They consist of a ligand that binds to CBP/p300, a linker, and a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN). By bringing CBP/p300 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome. This leads to a reduction in the levels of these coactivators and subsequent downregulation of their target genes.



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